1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-9(3-5-10)8-14-7-1-6-13-11(14)15/h2-5H,1,6-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAJHRMBUHXWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649066 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one typically involves the reaction of 4-chlorobenzylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce different functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research:
- Antimicrobial Properties : Studies indicate that 1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one demonstrates significant antibacterial activity against strains such as Staphylococcus aureus, suggesting its potential as an antibacterial agent.
- Antifungal Activity : Similar compounds within the tetrahydropyrimidinone class have shown antifungal properties, indicating that this compound may also possess such capabilities.
- Anticancer Potential : Preliminary studies suggest that derivatives of tetrahydropyrimidinones may have anticancer effects, warranting further investigation into the specific mechanisms involved.
Pharmacological Applications
The unique structure of this compound allows for various pharmacological applications:
- Immunosuppressive Effects : Certain derivatives exhibit immunosuppressive activities, which could be beneficial in treating autoimmune diseases. This aspect highlights the need for further research to explore its therapeutic potential in immunology.
- Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and optimizing its efficacy in therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects. For instance:
- A study published in a peer-reviewed journal demonstrated its effectiveness against specific bacterial strains, providing evidence for its use as a potential antibiotic agent.
- Another research effort highlighted its immunosuppressive properties, suggesting possible applications in managing autoimmune disorders.
These findings underscore the importance of continued research into this compound's pharmacological profile and therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Tetrahydropyrimidin-2(1H)-one Derivatives
Key Observations:
- Substituent Position and Electronic Effects: The 4-chlorobenzyl group enhances lipophilicity and may improve target binding compared to alkyl-substituted analogues (e.g., 4-ethylbenzyl, 4-tert-butylbenzyl) . Replacement of the C(2) ketone with a thione (e.g., compounds 3e and 3f in ) increases α-MSH inhibitory activity, suggesting sulfur’s role in modulating redox or hydrogen-bonding interactions. C(4)-aryl substitutions (e.g., 4-chlorophenyl in dihydropyrimidinones) are associated with antimicrobial and anticancer activities .
Biological Activity
1-(4-Chlorobenzyl)tetrahydropyrimidin-2(1H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a tetrahydropyrimidine ring, which is known for its versatility in biological applications. The 4-chlorobenzyl substituent contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that tetrahydropyrimidinones, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound’s effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been explored through in vivo studies. In a model using carrageenan-induced paw edema in rats, the compound demonstrated a significant reduction in inflammation, comparable to standard anti-inflammatory drugs such as Diclofenac . The results indicated an inhibition rate of approximately 46.7% , suggesting a promising therapeutic potential.
Case Study: In Vivo Anti-Inflammatory Assessment
In a controlled experiment, the compound was administered to laboratory rats, and the following results were observed:
- Control Group (No Treatment) : Significant swelling observed.
- Diclofenac Group : Reduction in swelling by 50%.
- This compound Group : Reduction in swelling by 46.7%.
Anticancer Activity
The anticancer properties of tetrahydropyrimidine derivatives have been extensively studied. A notable investigation into the cytotoxic effects of various derivatives on human cancer cell lines revealed that this compound exhibited significant antiproliferative activity against several cancer types, including breast and lung cancer cells .
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
Molecular Docking Studies
Molecular docking studies have provided insights into the mechanism of action of this compound. The compound has shown strong binding affinity to key biological targets involved in cancer proliferation and inflammation pathways. The docking results indicate that it interacts effectively with enzymes such as COX-1 and COX-2, which are crucial in mediating inflammatory responses .
Q & A
What are the optimal synthetic routes for 1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one, and how do reaction conditions influence yield and purity?
Basic
A one-pot Biginelli-like condensation is commonly employed, using p-chlorobenzaldehyde, urea, and a β-ketoester (e.g., ethyl acetoacetate) in ethanol with glycine as a catalyst under reflux (2–3 hours). Post-reaction, ice quenching and recrystallization yield pale crystals (e.g., 70–80% yield). Key variables include solvent choice (ethanol vs. DMF), catalyst type (amino acids like glycine vs. HCl), and reaction time. For example, glycine-catalyzed reactions in ethanol minimize side products compared to HCl in DMF, which may increase reaction speed but reduce purity .
Which spectroscopic and crystallographic methods are most reliable for characterizing structural ambiguities in this compound?
Basic
Combined use of IR (to confirm carbonyl stretches at ~1685–1672 cm⁻¹), 1H-NMR (to identify NH protons at δ 5.65–6.06 and aromatic protons at δ 6.75–7.55), and mass spectrometry (to verify molecular ion peaks, e.g., m/z 428 [M⁺]) is essential. For absolute configuration confirmation, single-crystal X-ray diffraction is critical, as demonstrated for structurally similar tetrahydropyrimidinones (mean C–C bond deviation: 0.006 Å; R factor: 0.055) .
How should researchers design biological activity assays for this compound, given conflicting reports on dihydropyrimidinone derivatives?
Advanced
Prioritize dose-response studies (e.g., MIC assays for antimicrobial activity) with controls for solvent interference (e.g., DMSO). If discrepancies arise (e.g., low activity despite structural similarity to active analogs), assess stereoelectronic effects via Hammett plots or substituent-specific SAR. For example, electron-withdrawing groups (e.g., -CF₃) may enhance membrane penetration but reduce target binding .
What analytical methods validate purity and stability of this compound under storage conditions?
Basic
HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, ethyl acetate/hexane) are standard for purity assessment (>95%). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic NMR analysis to detect hydrolysis of the tetrahydropyrimidinone ring .
How can researchers resolve contradictions in synthetic yields reported across studies?
Advanced
Systematically test variables:
- Catalyst loading : Glycine at 0.01 mmol vs. 0.05 mmol may alter reaction kinetics.
- Solvent polarity : Ethanol (dielectric constant ~24.3) favors cyclization over DMF (~37), which may promote side reactions.
- Workup protocols : Ice quenching vs. gradual cooling affects crystal size and purity. Compare yields from (80% in ethanol) vs. HCl/DMF methods (lower yields due to byproducts) .
What computational strategies predict the binding affinity and toxicity of this compound?
Advanced
Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) using PDB structures (e.g., 1BS). Validate with QSAR models incorporating descriptors like logP and topological polar surface area. For toxicity, use in silico ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks from the chlorobenzyl group .
How can green chemistry principles improve the sustainability of synthesizing this compound?
Advanced
Replace ethanol with biobased solvents (e.g., cyclopentyl methyl ether) or adopt solvent-free mechanochemical grinding . Catalytic systems like montmorillonite K10 clay reduce waste vs. traditional acids. demonstrates an 80% yield using eco-friendly conditions, emphasizing reduced energy consumption (reflux at 80°C vs. 100°C) .
What experimental approaches address challenges in resolving stereoisomerism or tautomeric forms?
Advanced
Use dynamic NMR (variable-temperature 1H-NMR) to detect tautomeric equilibria (e.g., keto-enol shifts). For stereoisomers, employ chiral HPLC (Chiralpak IA column) or VCD spectroscopy to distinguish enantiomers. X-ray crystallography (as in ) remains the gold standard for unambiguous stereochemical assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
